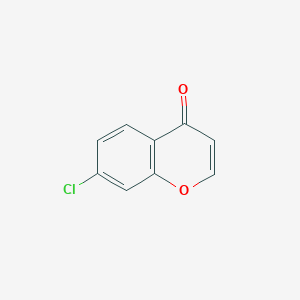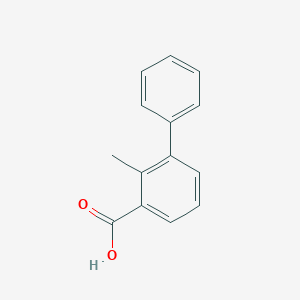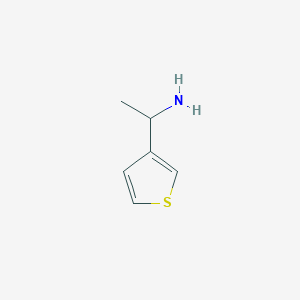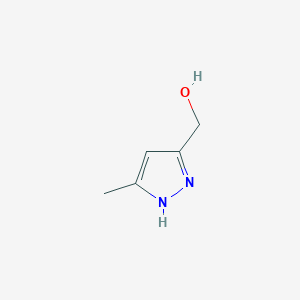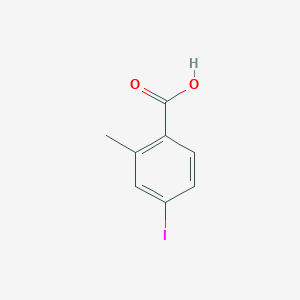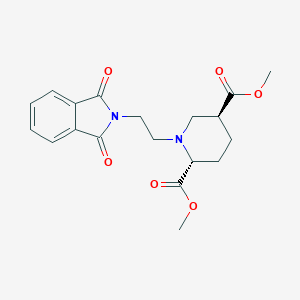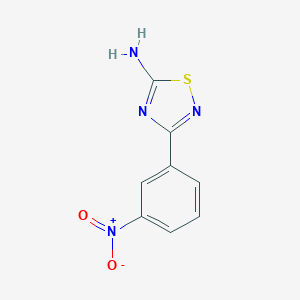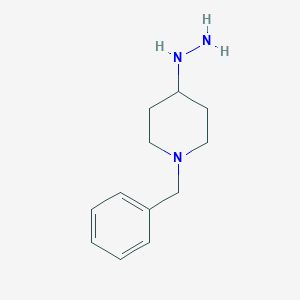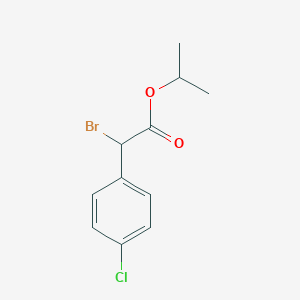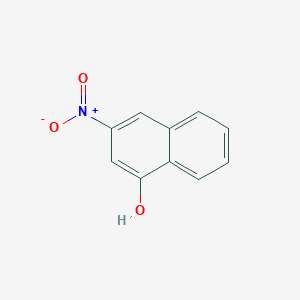![molecular formula C10H12F3N B175348 Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine CAS No. 118761-99-2](/img/structure/B175348.png)
Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine” is a chemical compound with the CAS Number: 118761-99-2 . It has a molecular weight of 203.21 .
Synthesis Analysis
The synthesis of compounds similar to “Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine” has been reported in various studies . For instance, one study reported the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .Physical And Chemical Properties Analysis
“Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine” is a liquid at room temperature with a molecular weight of 203.21 . The compound has a CAS Number of 118761-99-2 .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Biochemistry
- Application Summary : The trifluoromethyl group can be used to modify proline, an amino acid, to create new compounds with unique properties .
- Methods of Application : The trifluoromethyl group is added to the proline molecule in a process called fluorination .
- Results or Outcomes : The trifluoromethylated proline exhibits unique functions in biological contexts, which continue to be discovered and developed .
-
Scientific Field: Nuclear Magnetic Resonance (NMR) Spectroscopy
- Application Summary : Trifluoromethylated proline can be used in NMR labeling .
- Methods of Application : The trifluoromethyl group is added to the proline molecule, and the resulting compound is used in NMR experiments .
- Results or Outcomes : The use of trifluoromethylated proline in NMR labeling can provide valuable structural information from selectively fluorine-labelled peptides, proteins, and non-peptidic structures .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Trifluoromethylated proline can potentially enhance interactions at nonpolar interfaces .
- Methods of Application : The trifluoromethyl group is added to the proline molecule, and the resulting compound is used in drug design and synthesis .
- Results or Outcomes : Lipophilicity measurements demonstrate that trifluoromethyl-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
Here are some additional potential applications of compounds similar to “Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine”, focusing on the trifluoromethyl group and its effects on proline, an amino acid :
-
Scientific Field: Organic Chemistry
- Application Summary : The trifluoromethyl group can be used to modify various organic compounds, potentially altering their properties and making them useful for different applications .
- Methods of Application : The trifluoromethyl group is added to the organic compound in a process called fluorination .
- Results or Outcomes : The trifluoromethylated organic compounds exhibit unique properties, which can be utilized in various fields like medicinal chemistry, materials science, and more .
-
Scientific Field: Protein Translation and Folding
- Application Summary : Trifluoromethylated proline can influence complex biological processes such as protein translation and folding .
- Methods of Application : The trifluoromethyl group is added to the proline molecule, and the resulting compound is used in biological studies .
- Results or Outcomes : The unique features of trifluoromethylated proline can fundamentally influence the protein folding process .
-
Scientific Field: Drug Design and Synthesis
- Application Summary : Trifluoromethylated proline can potentially be used in drug design and synthesis .
- Methods of Application : The trifluoromethyl group is added to the proline molecule, and the resulting compound is used in the design and synthesis of new drugs .
- Results or Outcomes : Trifluoromethylated proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSKXURJVQNHMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588177 |
Source


|
| Record name | N-Methyl-1-[3-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine | |
CAS RN |
118761-99-2 |
Source


|
| Record name | N,α-Dimethyl-3-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118761-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[3-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

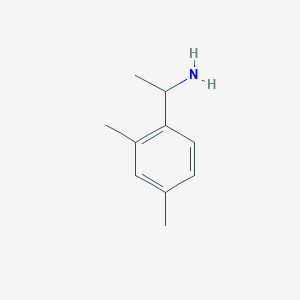
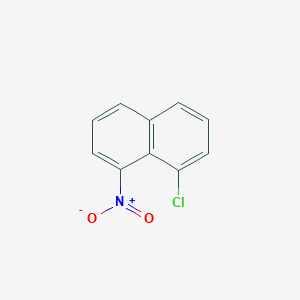
![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)
![tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B175271.png)
